Physicochemical properties of 1-Ethyl-N-methylpyrrolidine-2-carboxamide
Physicochemical properties of 1-Ethyl-N-methylpyrrolidine-2-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-N-methylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1] These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a comprehensive technical overview of 1-Ethyl-N-methylpyrrolidine-2-carboxamide, a substituted proline amide derivative. While not a widely studied molecule itself, its structural motifs are common in medicinal chemistry, making a detailed analysis of its properties a valuable case study for researchers working with similar scaffolds.
As a Senior Application Scientist, the intent here is not just to present data, but to provide context—to explain the causality behind experimental choices and the implications of the resulting values. This document is structured to offer both validated data and practical, field-proven methodologies for its determination, ensuring a self-validating and authoritative resource for laboratory professionals.
Compound Identification and Structure
To establish a clear frame of reference, we begin with the fundamental identifiers for 1-Ethyl-N-methylpyrrolidine-2-carboxamide.
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IUPAC Name: 1-Ethyl-N-methylpyrrolidine-2-carboxamide
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CAS Number: 107599-38-2[3]
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Molecular Formula: C₈H₁₆N₂O[3]
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Canonical SMILES: CCN1CCCC1C(=O)NC
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InChIKey: QNDRLFKYRMOWNS-UHFFFAOYSA-N[3]
Table 1: Core Molecular and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 156.23 g/mol | [3] |
| Exact Mass | 156.126 g/mol | [3] |
| Density | 0.992 g/cm³ | [3] |
| Boiling Point | 296 °C at 760 mmHg | [3] |
| Flash Point | 132.8 °C |[3] |
Figure 1. 2D Structure of 1-Ethyl-N-methylpyrrolidine-2-carboxamide
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Lipophilicity is a critical parameter that profoundly influences a drug candidate's membrane permeability, plasma protein binding, and overall pharmacokinetic profile.[2] It is quantitatively expressed as the LogP, the logarithm of the partition coefficient between n-octanol and water.[4]
Predicted Value:
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LogP: 0.5455[3]
A LogP value of 0.5455 suggests that 1-Ethyl-N-methylpyrrolidine-2-carboxamide has a relatively balanced hydrophilic-lipophilic character, with a slight preference for the aqueous phase.[4] This is a favorable starting point in drug design, as extreme values in either direction can lead to poor absorption or metabolic instability. Compounds with excessively high LogP values (e.g., >5) may exhibit poor aqueous solubility and can be sequestered in lipid bilayers, while highly polar compounds with negative LogP values often struggle to cross cellular membranes.[5]
Experimental Determination of LogP
While computational models provide a rapid estimate, experimental determination is essential for accuracy.[6] The two most common methods are the traditional "shake-flask" method and modern HPLC-based approaches.[4][7]
Caption: Workflow for LogP determination via the Shake-Flask method.
Protocol: Shake-Flask Method for LogP Determination
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Phase Preparation: Vigorously mix equal volumes of n-octanol and purified water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
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Solution Preparation: Prepare a stock solution of 1-Ethyl-N-methylpyrrolidine-2-carboxamide at a known concentration (e.g., 1 mg/mL) in the aqueous phase.
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Partitioning: In a suitable vessel, combine a precise volume of the drug solution with an equal volume of the saturated n-octanol.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 hours) to allow the compound to reach equilibrium between the two phases.
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Phase Separation: Centrifuge the mixture to ensure a sharp and complete separation of the octanol and aqueous layers.
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Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as UV-Vis spectroscopy or LC-MS.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[4]
Ionization State: The Acid Dissociation Constant (pKa)
The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. This parameter is fundamental to predicting a compound's solubility, absorption, and ability to interact with ionic residues at a biological target.
1-Ethyl-N-methylpyrrolidine-2-carboxamide possesses two key functional groups:
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A tertiary amine within the pyrrolidine ring, which is basic.
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A tertiary amide , which is generally considered neutral under physiological conditions.
Therefore, the relevant pKa will be that of the conjugate acid of the tertiary amine. While no experimental value is readily available in the literature, it is expected to be in the range of 9-11, typical for cyclic tertiary amines. This means that at physiological pH (~7.4), the compound will be predominantly in its protonated, positively charged form.
Experimental Determination of pKa
Spectrophotometric and potentiometric titration are robust methods for pKa determination. The choice depends on whether the molecule possesses a suitable chromophore that changes with ionization state.
Caption: Workflow for thermodynamic solubility determination.
Protocol: Thermodynamic (Shake-Flask) Solubility
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Sample Preparation: Add an excess amount of the solid compound to a vial, ensuring that undissolved solid will remain at equilibrium.
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Incubation: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Seal the vial and agitate it at a controlled temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to allow the system to reach equilibrium. [8]3. Sample Processing: After incubation, allow the suspension to stand, letting the excess solid settle. Carefully remove an aliquot of the supernatant.
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Clarification: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid particles.
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Quantification: Analyze the clear filtrate/supernatant using a validated HPLC-UV or LC-MS method against a standard curve to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.
Conclusion: A Profile of a Medicinally Relevant Scaffold
The physicochemical profile of 1-Ethyl-N-methylpyrrolidine-2-carboxamide—characterized by balanced lipophilicity, a basic nature due to its tertiary amine, and likely pH-dependent aqueous solubility—positions it as a molecule with favorable "drug-like" properties. [1]The methodologies detailed in this guide provide a robust framework for the experimental validation of these characteristics. For scientists engaged in drug discovery and development, applying these principles and protocols is essential for building the comprehensive data packages required to advance a candidate molecule from the bench to preclinical evaluation. This disciplined approach ensures that decisions are based on reliable, reproducible data, ultimately enhancing the efficiency and success rate of the development pipeline.
References
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Berg, D., et al. (2017). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
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Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available at: [Link]
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Chemsrc. (2025). 1-ethyl-n-methylpyrrolidine-2-carboxamide. Available at: [Link]
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American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]
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University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]
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Mettler Toledo. (2025). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Available at: [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]
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Baker, R. A., & Tatko, C. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]
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Creative Biolabs. Aqueous Solubility. Available at: [Link]
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Swartz, M. A., et al. (2018). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]
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National Center for Biotechnology Information. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Available at: [Link]
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ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]
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National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available at: [Link]
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bioRxiv. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. Available at: [Link]
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MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Available at: [Link]
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